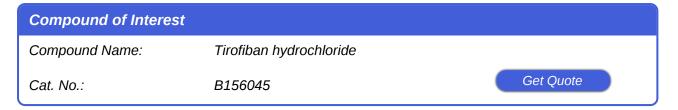


A Comprehensive Technical Guide to the Physicochemical Properties of Tirofiban Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Tirofiban hydrochloride**. The information herein is intended to support research, development, and formulation activities by providing a consolidated resource of key data and experimental methodologies.

Chemical and Physical Properties

Tirofiban hydrochloride is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, crucial in inhibiting platelet aggregation.[1][2] It is the monohydrochloride monohydrate form of Tirofiban.[1][3][4] The fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	N-(butylsulfonyl)-O-[4-(4- piperidinyl)butyl]-L-tyrosine, monohydrochloride, monohydrate	[1][3]
Molecular Formula	C22H36N2O5S • HCI • H2O	[3][5]
Molecular Weight	495.07 g/mol	[3][5][6][7][8]
CAS Registry Number	150915-40-5	[3][4][6]
Appearance	White to off-white, non- hygroscopic, free-flowing powder or crystalline solid	[1][3][4][8]
Melting Point	135-137 °C	[4][6]
UV/Vis. λmax	228, 277 nm	[3]
LogP (estimated)	1.4	[9]
pKa (estimated)	3.3 (carboxylic acid), 10.5 (amine)	[9]

Solubility Profile

Tirofiban hydrochloride is described as being very slightly soluble in water.[1][8][9] Its solubility is a critical factor for formulation and delivery. A summary of its solubility in various solvents is provided below.



Solvent	Solubility	Reference
Water	Very slightly soluble	[1][8]
Ethanol, DMSO, Dimethyl formamide	Approximately 30 mg/mL	[3]
Ethanol:PBS (pH 7.2) (1:20 solution)	Approximately 0.05 mg/mL (when first dissolved in ethanol)	[3]
DMSO (warmed to 60°C)	>12 mg/mL	[10]

For aqueous solutions, it is recommended to first dissolve **Tirofiban hydrochloride** in an organic solvent like ethanol and then dilute with the aqueous buffer.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Stability

Tirofiban hydrochloride exhibits stability under various conditions, which is crucial for its storage and handling.

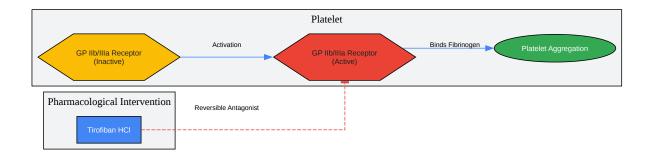


Condition	Observation	Reference
Storage (-20°C)	Stable for ≥ 4 years as a crystalline solid	[3]
Simulated Y-site administration (4 hours, room temperature)	Stable when mixed with atropine sulfate, dobutamine, epinephrine hydrochloride, furosemide, midazolam hydrochloride, morphine sulfate, nitroglycerin, and propranolol hydrochloride. Incompatible with diazepam (immediate precipitation).	[11][12]
Common I.V. solutions (e.g., 0.9% sodium chloride, 5% dextrose)	Stable	[11][13]
Forced Degradation (Acid Hydrolysis)	Degradation observed	[14][15][16]
Forced Degradation (Oxidative and Thermal)	Practically stable	[14][15][16]
Forced Degradation (UVA light)	Degradation observed	[14][15][16]

Mechanism of Action: Signaling Pathway

Tirofiban acts as a reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2][17] This receptor is the final common pathway for platelet aggregation.[2] By binding to the GP IIb/IIIa receptor, Tirofiban prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation and thrombus formation.[2][5][17]





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Figure 1. Tirofiban's mechanism of action on the platelet GP IIb/IIIa receptor.

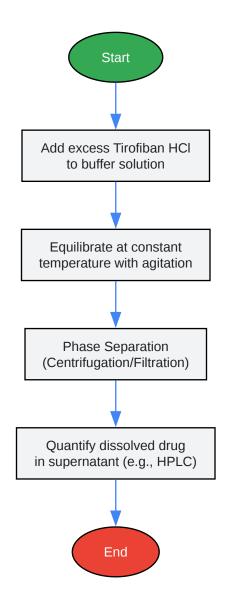
Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[18][19]





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Figure 2. Experimental workflow for solubility determination.

Materials:

- Tirofiban hydrochloride
- Buffer solutions (e.g., pH 1.2, 4.5, 6.8)[18]
- Mechanical shaker or agitator
- · Constant temperature bath



- Centrifuge and/or syringe filters (low-binding)
- Validated analytical method (e.g., HPLC-UV)

Procedure:

- Prepare a series of vials with the desired buffer solutions.
- Add an excess amount of Tirofiban hydrochloride to each vial to ensure a saturated solution is formed.
- Seal the vials and place them in a mechanical shaker within a constant temperature bath (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
- After equilibration, allow the samples to settle.
- Carefully withdraw an aliquot of the supernatant.
- Separate the undissolved solid from the solution by centrifugation or filtration.
- Dilute the clear supernatant as necessary and analyze the concentration of dissolved
 Tirofiban hydrochloride using a validated analytical method.
- Perform the experiment in triplicate for each buffer condition.[18]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable drugs.[20][21][22]

Materials:

- Tirofiban hydrochloride
- Calibrated pH meter and electrode
- Automated titrator or burette



- Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
 [22]
- Inert gas (e.g., nitrogen)[22]
- Constant ionic strength solution (e.g., 0.15 M KCl)[22]

Procedure:

- Calibrate the pH meter using standard buffers.[22]
- Accurately weigh and dissolve a known amount of Tirofiban hydrochloride in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[20] Ensure the final concentration is appropriate for detection.[22]
- Maintain a constant ionic strength by adding a background electrolyte.
- Purge the solution with an inert gas to remove dissolved carbon dioxide.
- Titrate the solution with the standardized acid or base at a constant, slow rate.
- Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.[22]
- Plot the pH versus the volume of titrant added.
- The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[20][21]

Polymorphism and Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique to investigate the melting behavior, crystallinity, and potential polymorphism of a solid sample.

Materials:

Tirofiban hydrochloride



- · Differential Scanning Calorimeter
- Hermetic aluminum pans

Procedure:

- Accurately weigh a small amount of Tirofiban hydrochloride (typically 2-5 mg) into a DSC pan.
- Seal the pan hermetically.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting point.
- Record the heat flow as a function of temperature.
- The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple thermal events may indicate polymorphism or impurities.

This guide provides a foundational understanding of the physicochemical properties of **Tirofiban hydrochloride**. For any specific application, it is recommended to perform in-house characterization to confirm these properties under the conditions relevant to your research or product development.

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Foundational & Exploratory





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